Thp-peg4-C1-OH
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Overview
Description
Thp-peg4-C1-OH: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its tetrahydropyranyl (THP) protecting group and a terminal hydroxyl group. It is primarily utilized in the field of medicinal chemistry for the targeted degradation of proteins through the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg4-C1-OH typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl groupThe reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Thp-peg4-C1-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
Thp-peg4-C1-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Thp-peg4-C1-OH functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .
Comparison with Similar Compounds
Thp-peg4-OH: Another polyethylene glycol-based linker with similar properties but without the terminal hydroxyl group.
Thp-peg4-NH2: A variant with an amine group instead of a hydroxyl group.
Thp-peg4-COOH: A compound with a carboxyl group at the terminal end
Uniqueness: Thp-peg4-C1-OH is unique due to its specific combination of the tetrahydropyranyl protecting group and the terminal hydroxyl group, which provides versatility in chemical modifications and applications in PROTAC synthesis .
Properties
Molecular Formula |
C14H28O6 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C14H28O6/c15-5-3-6-16-8-9-17-10-11-18-12-13-20-14-4-1-2-7-19-14/h14-15H,1-13H2 |
InChI Key |
RYXRDIFLSSBEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCCO |
Origin of Product |
United States |
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